Lturm34
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Overview
Description
LTURM34 is a compound designed to selectively inhibit DNA-dependent protein kinase (DNA-PK). This enzyme plays a crucial role in DNA repair and maintenance. Unlike other protein kinases, DNA-PK is involved in non-homologous end joining (NHEJ) repair pathways, which are essential for repairing double-strand breaks in DNA. This compound’s specificity for DNA-PK makes it a valuable tool for researchers studying DNA repair processes .
Preparation Methods
Synthetic Routes: The synthetic route for LTURM34 involves several steps
Starting Materials: this compound is synthesized from commercially available starting materials.
Key Steps: These include cyclization reactions and functional group modifications.
Purification: The compound is purified using chromatography techniques.
Industrial Production: this compound is primarily produced in research laboratories for scientific investigations. Industrial-scale production methods are not commonly employed due to its specialized use.
Chemical Reactions Analysis
Reactivity: LTURM34 undergoes minimal reactivity under normal conditions. Its primary purpose is as a research tool rather than a reactive compound.
Common Reagents and Conditions:Solvents: Organic solvents like dimethyl sulfoxide (DMSO) are used for dissolution and handling.
Reaction Conditions: Reactions involving this compound typically occur at room temperature or slightly elevated temperatures.
Stability: The compound is stable under standard storage conditions.
Major Products: this compound itself is the primary product of its synthesis. It does not readily participate in further reactions.
Scientific Research Applications
LTURM34 has found applications in various fields:
Cancer Research: Researchers use this compound to study DNA repair pathways in cancer cells.
Drug Development: It serves as a lead compound for designing novel DNA-PK inhibitors.
Radiation Therapy: Understanding DNA repair mechanisms helps improve radiation therapy efficacy.
Mechanism of Action
LTURM34 inhibits DNA-PK by binding to its active site. This prevents DNA-PK from phosphorylating downstream targets involved in DNA repair. By disrupting NHEJ repair, this compound sensitizes cancer cells to DNA-damaging agents.
Comparison with Similar Compounds
While LTURM34 is unique due to its high specificity for DNA-PK, other related compounds include:
NU7441 (KU-57788): Another DNA-PK inhibitor.
NU7026: A structurally related compound.
AZD7648: A newer DNA-PK inhibitor.
Remember that this compound’s selectivity and potency make it a valuable asset in DNA repair research. If you need further information or have additional questions, feel free to ask
Properties
IUPAC Name |
8-dibenzothiophen-4-yl-2-morpholin-4-yl-1,3-benzoxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3S/c27-23-19-9-3-6-16(21(19)29-24(25-23)26-11-13-28-14-12-26)18-8-4-7-17-15-5-1-2-10-20(15)30-22(17)18/h1-10H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMSWOMXOZLOPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.